Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a fluorine atom at the 5-position and an ethyl ester group at the 4-carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of a fluorine atom can be achieved through electrophilic fluorination. Subsequent esterification reactions can then introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in biological assays, particularly in the inhibition of specific enzymes.
Industry: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate exerts its effects is primarily through the inhibition of specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine and ester groups, making it less specific in its biological activity.
Ethyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Similar structure but with different substitution patterns, leading to varied biological effects.
Uniqueness
Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, while the ethyl ester group improves its solubility and bioavailability.
Properties
Molecular Formula |
C10H9FN2O2 |
---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-3-4-12-9(6)13-5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
HGSOLUVVSNQXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=NC=C1F |
Origin of Product |
United States |
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